Pyrrolomycin A

Overview

Description

Pyrrolomycin A is a member of the pyrrolomycin family, which are natural antibiotics produced by various species of the Streptomyces genus. These compounds are known for their potent antibacterial activity, particularly against Gram-positive bacteria. This compound is characterized by its heavily halogenated structure, which contributes to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolomycin A can be synthesized through a series of chemical reactions involving halogenation and cyclization processesThe reaction conditions often involve the use of halogenating agents such as chlorine or bromine, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves the fermentation of Streptomyces species that naturally produce this compound. The fermentation process is optimized to maximize the yield of this compound, and the compound is subsequently extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Core Assembly

-

Proline Activation : Pyr8 (adenylation enzyme) activates L-proline, forming a prolyl-AMP intermediate .

-

Carrier Protein Loading : The prolyl group is transferred to the phosphopantetheine arm of Pyr28 (acyl carrier protein) .

-

Dehydrogenation : Pyr7 (flavin-dependent dehydrogenase) oxidizes the proline moiety to a pyrrolyl intermediate .

Halogenation

-

Dichlorination : Pyr17 (flavin-dependent halogenase) catalyzes the incorporation of two chlorine atoms at positions C4 and C5 of the pyrrole ring .

-

Bromination : Additional halogenases (e.g., Pyr16) introduce bromine substituents in later steps, though Pyrrolomycin A primarily contains chlorine .

Polyketide Extension

-

PKS Modules : Pyr24 and Pyr25 (type I PKS enzymes) extend the polyketide chain, incorporating malonyl-CoA units to form the benzoyl-pyrrole backbone .

Post-Modifications

Key Chemical Modifications and Derivatives

While direct synthetic routes for this compound are less documented, studies on related pyrrolomycins reveal reactivity patterns:

Halogenation Reactions

-

Electrophilic Substitution : Bromine or chlorine atoms are introduced at pyrrole positions via N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under microwave-assisted conditions .

Demethylation

-

O-Demethylation : Treatment with AlCl₃ in dichloromethane removes methoxy groups, enhancing antibacterial potency .

Analytical Characterization

HPLC profiling distinguishes this compound from other congeners:

Enzymatic and Genetic Insights

The pyr gene cluster (≈45 kb) in A. vitaminophilum encodes 31 open reading frames (ORFs), including:

Challenges in Synthetic Manipulation

Scientific Research Applications

Antibacterial Activity

Pyrrolomycin A exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for this compound are remarkably low, indicating its potency.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.012 | 0.39 |

| Enterococcus faecalis | 0.015 | 0.75 |

| Listeria monocytogenes | 0.025 | 0.50 |

The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death. Studies have shown that this compound acts as a protonophore, disturbing the proton gradient across bacterial membranes, which is crucial for ATP production in bacteria .

Case Study: Mechanistic Insights

A study utilizing scanning electron microscopy revealed that treatment with this compound caused blebbing in the cell walls of E. coli, indicating structural damage due to membrane depolarization . Additionally, resistance mechanisms were characterized, showing that mutations affecting drug penetration rather than target modification contributed to resistance.

Antitumor Properties

Recent research has indicated that this compound may also possess antitumor properties. Synthetic derivatives of Pyrrolomycin have shown efficacy against various cancer cell lines, including colon (HCT116) and breast (MCF-7) cancer cells.

Table 2: Antitumor Activity of Pyrrolomycin Derivatives

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT116 | 0.5 | >1000 |

| MCF-7 | 0.7 | >1200 |

The selectivity index indicates a favorable safety profile for these compounds, making them potential candidates for further development in cancer therapies .

Agricultural Applications

Beyond its pharmaceutical potential, this compound may find applications in agriculture as a biopesticide due to its antifungal properties. Its ability to inhibit fungal growth could be beneficial for crop protection against various plant pathogens.

Case Study: Efficacy Against Plant Pathogens

In trials assessing its antifungal activity, this compound demonstrated significant inhibition of fungal pathogens affecting crops such as tomatoes and potatoes, showcasing its potential as an environmentally friendly alternative to synthetic fungicides .

Future Directions and Research Needs

While the antibacterial and antitumor activities of this compound are promising, further research is needed to evaluate its pharmacokinetics and toxicity profiles in vivo. The development of synthetic analogs with reduced toxicity while maintaining efficacy is a critical area for future studies .

Mechanism of Action

Pyrrolomycin A exerts its effects by depolarizing the bacterial membrane, leading to the suppression of bacterial bioenergetics through the uncoupling of oxidative phosphorylation. This protonophoric action disrupts the proton gradient across the bacterial membrane, ultimately leading to bacterial cell death. The molecular targets involved in this process include various components of the bacterial membrane and bioenergetic pathways .

Comparison with Similar Compounds

Pyrrolomycin A is unique among the pyrrolomycins due to its specific halogenation pattern and its potent antibacterial activity. Similar compounds in the pyrrolomycin family include:

Pyrrolomycin B: Similar in structure but with different halogenation, showing activity against Gram-positive bacteria.

Pyrrolomycin C: Another halogenated pyrrole with potent antibacterial activity.

Pyrrolomycin D: Known for its strong protonophoric activity and ability to disrupt bacterial membranes

This compound stands out due to its broad-spectrum activity and its potential for further chemical modification to enhance its therapeutic properties.

Biological Activity

Pyrrolomycin A is a member of the pyrrolomycin class of antibiotics, which are known for their potent biological activities, particularly against Gram-positive bacteria. This article delves into the biological activity of this compound, exploring its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its polyhalogenated structure, which contributes to its unique biological properties. The compound exhibits significant antibacterial activity, especially against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Its mechanism of action primarily involves disruption of bacterial cell membrane integrity and interference with proton gradients.

Antimicrobial Properties

This compound demonstrates a broad spectrum of antimicrobial activity. Key findings regarding its efficacy include:

- Minimum Inhibitory Concentration (MIC) : this compound shows low MIC values against various bacterial strains, indicating high potency. For example, it has been reported to have an MIC of approximately 1 ng/mL against S. aureus .

- Minimal Bactericidal Concentration (MBC) : The MBC values for this compound are typically in the low microgram range, suggesting effective bactericidal activity when used at appropriate concentrations .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (ng/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 1 | 0.5 |

| Enterococcus faecalis | 2 | 1 |

| Listeria monocytogenes | 3 | 2 |

The mechanism by which this compound exerts its antibacterial effects involves several key processes:

- Membrane Depolarization : Pyrrolomycins act as potent protonophores, leading to membrane depolarization and disruption of the proton motive force essential for ATP synthesis in bacteria . This action is significantly more effective than conventional protonophores like carbonyl cyanide m-chlorophenylhydrazone (CCCP).

- Cell Wall Integrity Disruption : Studies utilizing scanning electron microscopy have shown that treatment with this compound leads to morphological changes in bacterial cells, including blebbing and cell wall rupture, particularly in resistant strains .

- Resistance Mechanisms : Research indicates that resistance to this compound may arise from alterations in drug penetration rather than target modification. Mutants lacking efflux transporters exhibit increased susceptibility to the compound .

Cytotoxicity and Selectivity

Despite its potent antibacterial properties, the cytotoxicity of this compound is a concern for therapeutic applications. However, recent studies have shown that modified analogs exhibit significantly reduced cytotoxicity while maintaining antimicrobial efficacy:

- Selectivity Index : The selectivity index for this compound has been reported to exceed 1000, indicating a favorable safety margin compared to traditional antibiotics like vancomycin .

- Animal Model Studies : While acute toxicity in animal models has been documented (e.g., 20 mg/kg body weight), further research is needed to fully understand the safety profile of this compound and its derivatives .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in treating antibiotic-resistant infections:

- Antibiofilm Activity : Research indicates that Pyrrolomycins possess significant antibiofilm properties against Staphylococcus species, making them promising candidates for treating biofilm-associated infections .

- Combination Therapy : The efficacy of this compound can be enhanced when used in combination with other antibiotics or therapeutic agents, such as mTOR inhibitors, showing potential for synergistic effects in cancer treatment .

Q & A

Basic Research Questions

Q. What experimental models are appropriate for evaluating Pyrrolomycin A’s antibacterial activity, and how should they be standardized?

To assess this compound’s activity, use in vitro models like broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive pathogens (e.g., Staphylococcus aureus biofilms). Include cytotoxicity assays (e.g., mammalian cell lines) to calculate selectivity indices, as seen in studies comparing synthetic analogs to natural pyrrolomycins . Standardize protocols by replicating conditions (pH, temperature, inoculum size) across trials to ensure reproducibility.

Q. How is this compound biosynthesized in Actinosporangium species, and what genetic tools are used to study its pathway?

The biosynthetic gene cluster (BGC) for this compound includes halogenases (e.g., PrlT, PrlM), polyketide synthases (PKS), and acyltransferase modules. Use genome mining and heterologous expression in Streptomyces hosts to confirm BGC functionality. Comparative analysis with homologous clusters (e.g., pyrrolomycin and pyoluteorin pathways) can identify conserved enzymatic steps . Knockout mutants of key genes (e.g., halogenases) help elucidate structural modifications.

Q. What structural features of this compound contribute to its bioactivity, and how are these analyzed computationally?

The nitro-pyrrole moiety and halogenation patterns (e.g., chlorine at C-5) are critical. Employ molecular docking to predict interactions with bacterial targets (e.g., RNA polymerase) and density functional theory (DFT) to assess electronic properties. Compare analogs with varying substituents to establish structure-activity relationships (SARs) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in planktonic vs. biofilm bacterial states be resolved?

Contradictions often arise from differences in biofilm models (static vs. flow-cell systems) or nutrient availability. Use standardized biofilm assays (e.g., Calgary Biofilm Device) and transcriptomic profiling to compare gene expression under both conditions. Meta-analysis of existing datasets can identify confounding variables (e.g., extracellular matrix composition) .

Q. What methodological challenges arise when optimizing this compound’s selectivity index in anticancer studies, and how are they addressed?

High cytotoxicity in mammalian cells may offset antibacterial benefits. Use high-throughput screening (HTS) with dual bacterial and cancer cell lines (e.g., MYCN-amplified neuroblastoma) to identify concentration windows. Combinatorial therapy studies (e.g., with mTOR inhibitors like temsirolimus) can reduce effective doses while maintaining efficacy .

Q. How should researchers design experiments to explore this compound’s mechanism of action against multidrug-resistant (MDR) pathogens?

Employ proteomic profiling (e.g., LC-MS/MS) to identify target proteins in MDR strains post-treatment. Pair this with transposon mutagenesis to pinpoint resistance mechanisms. Validate findings using in vitro transcription-translation assays to observe direct inhibition of bacterial enzymes .

Q. What strategies are effective for enhancing this compound’s stability in vivo without compromising bioactivity?

Use semi-synthetic modification to replace labile groups (e.g., nitro reduction) with stable bioisosteres. Pharmacokinetic studies in animal models (e.g., murine infection) can track metabolite formation via LC-HRMS. Nanoformulation (e.g., liposomal encapsulation) may improve plasma half-life .

Q. Methodological Frameworks for Research Design

Q. How can the PICOT framework be applied to structure a clinical-translational study on this compound?

- Population (P): Patients with chronic Staphylococcus aureus infections.

- Intervention (I): Topical this compound formulation.

- Comparison (C): Standard antibiotic (e.g., mupirocin).

- Outcome (O): Microbial load reduction at 7 days.

- Time (T): 14-day follow-up. This design ensures alignment with translational goals while addressing feasibility and ethical criteria (FINER framework) .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., Hill equation) to model IC₅₀ values. For heterogeneous data, apply mixed-effects models to account for inter-experiment variability. Survival analysis (Kaplan-Meier) is suitable for in vivo efficacy trials .

Q. Data Interpretation and Reporting

Q. How should researchers address variability in this compound’s activity across different bacterial strains?

Stratify results by strain genotype (e.g., presence of efflux pumps) and use multivariate analysis to identify resistance predictors. Report MIC ranges rather than single values and provide raw data in supplementary materials for transparency .

Q. What guidelines ensure rigorous reporting of this compound’s combinatorial effects with other antimicrobials?

Follow the Checkerboard Assay protocol (FIC index calculation) and adhere to CONSORT guidelines for preclinical studies. Disclose synergy/antagonism thresholds and validate findings in ≥3 independent replicates .

Properties

CAS No. |

79763-01-2 |

|---|---|

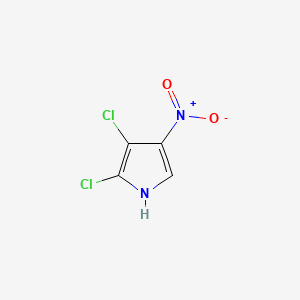

Molecular Formula |

C4H2Cl2N2O2 |

Molecular Weight |

180.97 g/mol |

IUPAC Name |

2,3-dichloro-4-nitro-1H-pyrrole |

InChI |

InChI=1S/C4H2Cl2N2O2/c5-3-2(8(9)10)1-7-4(3)6/h1,7H |

InChI Key |

CDHAYBUDIPNGGJ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(N1)Cl)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=C(C(=C(N1)Cl)Cl)[N+](=O)[O-] |

Key on ui other cas no. |

79763-01-2 |

Synonyms |

pyrrolomycin A SF-2080A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.